8-Fluoroquinolin-7-ol
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Overview
Description
8-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-7-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through reactions such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like hydrogen fluoride or elemental fluorine. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolin-7-one derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolin-7-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antiviral, and antineoplastic activities. It is a key component in the development of new pharmaceuticals.
Industry: Utilized in the production of liquid crystals and dyes, as well as in agricultural chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoroquinolin-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antineoplastic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 7-Fluoroquinolin-8-ol
- 6-Fluoroquinolin-7-ol
- 5-Fluoroquinolin-6-ol
Comparison: 8-Fluoroquinolin-7-ol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications. The position of the fluorine atom can affect the compound’s ability to interact with biological targets, making it a valuable compound for specific research and industrial applications .
Biological Activity
8-Fluoroquinolin-7-ol, also known as 7-Fluoro-8-quinolinol, is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications due to its unique structural characteristics, which include a fluorine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline core.
- Molecular Formula : C₉H₆FNO
- Molecular Weight : Approximately 163.15 g/mol
- Structure : The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting essential biochemical pathways. This mechanism is crucial for its antibacterial and antineoplastic effects.
Biological Activities
Research highlights several notable biological activities associated with this compound:
- Antimicrobial Activity :
- Antiviral Properties :
- Antineoplastic Effects :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with other fluorinated quinolines:
Compound Name | Position of Fluorine | Notable Activity |
---|---|---|
7-Fluoroquinolin-8-ol | 7 | Antibacterial, potential anticancer |
6-Fluoroquinolin-7-ol | 6 | Antimicrobial |
This compound | 8 | Antimicrobial, antiviral |
The position of the fluorine atom significantly influences the compound's reactivity and biological activity, making it a valuable candidate for specific research applications.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections. -
Anticancer Research :
In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports its potential role in cancer therapeutics . -
Mechanistic Studies :
Research investigating the molecular interactions of this compound revealed that it forms stable complexes with DNA and proteins, potentially leading to disruptions in replication and transcription processes essential for cell survival .
Properties
IUPAC Name |
8-fluoroquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHOHYNHCRUGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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